molecular formula C10H8BrF3O2 B8151655 Methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate

Methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate

Cat. No.: B8151655
M. Wt: 297.07 g/mol
InChI Key: XJLBJHXGEARPTH-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8BrF3O2. It is a derivative of benzoic acid, featuring bromine, methyl, and trifluoromethyl substituents on the aromatic ring. This compound is commonly used in organic synthesis and various chemical research applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-bromo-4-methyl-5-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more efficient and scalable processes. These could include continuous flow reactions, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.

    Reduction: The primary product is the corresponding alcohol.

    Oxidation: The primary product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions. In oxidation reactions, the methyl group is oxidized to a carboxylic acid through the addition of oxygen atoms.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-5-(trifluoromethyl)benzoate
  • Methyl 2-bromo-4-(trifluoromethyl)benzoate
  • Methyl 3-bromo-4-hydroxy-5-(trifluoromethyl)benzoate

Uniqueness

Methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate is unique due to the specific positioning of its substituents, which can influence its reactivity and the types of reactions it can undergo. The presence of both bromine and trifluoromethyl groups makes it particularly useful in the synthesis of complex organic molecules, as these groups can be selectively modified under various reaction conditions.

Properties

IUPAC Name

methyl 3-bromo-4-methyl-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c1-5-7(10(12,13)14)3-6(4-8(5)11)9(15)16-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLBJHXGEARPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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